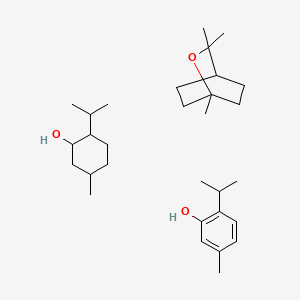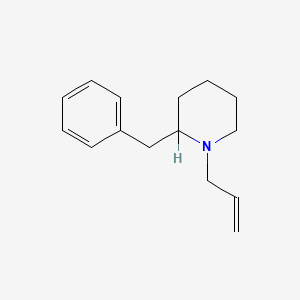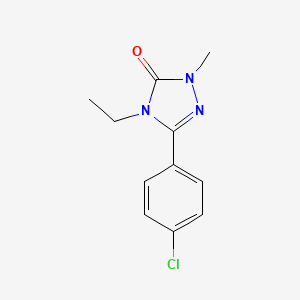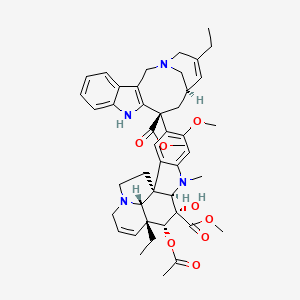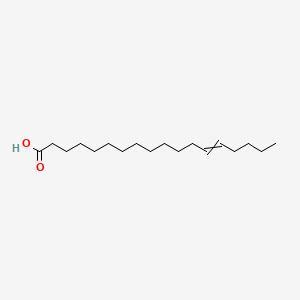
Octadec-13-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-13-enoic acid, also known as petroselinic acid, is a monounsaturated fatty acid with the molecular formula C18H34O2. It is characterized by the presence of a double bond at the 13th carbon atom in the cis configuration. This compound is found in various plant oils, including coriander seed oil and parsley seed oil. It is known for its potential health benefits and applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadec-13-enoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of linoleic acid, which is a polyunsaturated fatty acid. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, under controlled hydrogen pressure and temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources, such as coriander seed oil. The extraction process involves mechanical pressing or solvent extraction, followed by purification steps to isolate the desired fatty acid. The use of supercritical fluid extraction has also been explored as an efficient and environmentally friendly method for obtaining this compound from plant oils.
Chemical Reactions Analysis
Types of Reactions
Octadec-13-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to yield stearic acid, a saturated fatty acid.
Esterification: this compound can react with alcohols to form esters, which are commonly used in the production of biodiesel and other industrial applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel (Ni) catalysts.
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are often used to facilitate the esterification reaction.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxy fatty acids.
Reduction: Stearic acid.
Esterification: Methyl esters, ethyl esters, and other alkyl esters.
Scientific Research Applications
Octadec-13-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function, as well as its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential health benefits, including its role in reducing cholesterol levels and its use in skincare products for its moisturizing properties.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and biodiesel.
Mechanism of Action
The mechanism of action of Octadec-13-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also interact with various enzymes and receptors, modulating their activity. For example, this compound has been shown to inhibit the activity of certain lipoxygenases, which are enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Octadec-13-enoic acid can be compared to other monounsaturated fatty acids, such as oleic acid and palmitoleic acid. While all three compounds share similar structural features, this compound is unique in its specific double bond position and its natural occurrence in certain plant oils. This uniqueness contributes to its distinct physical and chemical properties, as well as its specific applications in various fields.
List of Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon atom.
Palmitoleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon atom in a shorter carbon chain (C16).
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th carbon atoms.
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-13-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20) |
InChI Key |
BDLLSHRIFPDGQB-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
Pictograms |
Irritant |
Synonyms |
13-octadecenoic acid 13-octadecenoic acid, (E)-isomer 13-octadecenoic acid, sodium salt, (Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)
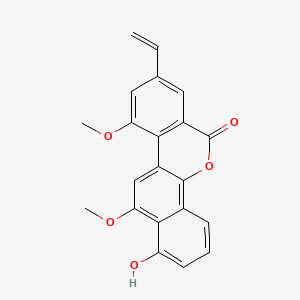
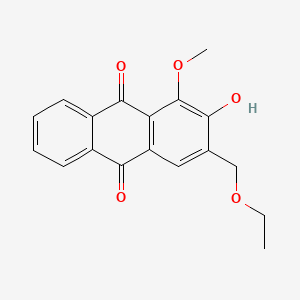



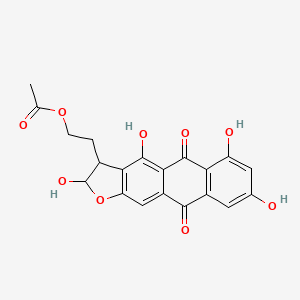
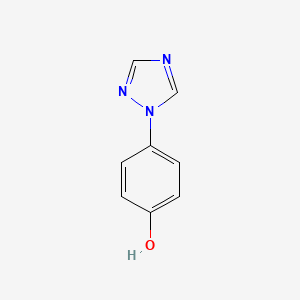
![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)
